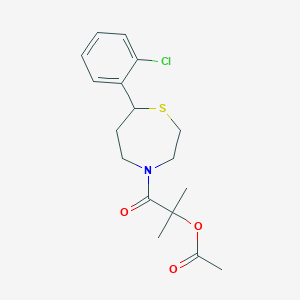

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate

Description

Properties

IUPAC Name |

[1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3S/c1-12(20)22-17(2,3)16(21)19-9-8-15(23-11-10-19)13-6-4-5-7-14(13)18/h4-7,15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBQMIKXTHZTEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Structural Considerations

The target compound’s structure comprises three distinct domains:

- 7-(2-Chlorophenyl)-1,4-thiazepane core : A seven-membered ring containing nitrogen and sulfur atoms, substituted with a 2-chlorophenyl group.

- 2-Methyl-1-oxopropan-2-yl group : A tertiary ketone moiety adjacent to a methyl branch.

- Acetate ester : An acetyloxy group linked to the tertiary carbon.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

- The thiazepane ring system, synthesized via cyclization of a diamine or aminothiol precursor.

- The acetylated ketone side chain, introduced through alkylation or acylation reactions.

Synthetic Routes and Methodologies

Route 1: Cyclization Followed by Alkylation and Acetylation

Synthesis of 7-(2-Chlorophenyl)-1,4-Thiazepane

The thiazepane core is constructed via a ring-closing reaction between 1,4-diaminobutane and a sulfur-containing electrophile. For example, reacting 2-chlorobenzaldehyde with cysteamine hydrochloride under acidic conditions forms a thiazolidine intermediate, which undergoes oxidative ring expansion to yield the thiazepane. Alternative methods employ thiourea derivatives or thioether precursors in the presence of Lewis acids like aluminum chloride.

Introduction of the 2-Methyl-1-Oxopropan-2-yl Group

The tertiary ketone moiety is introduced via Mannich reaction or Friedel-Crafts acylation . In one protocol, the thiazepane amine reacts with 2-bromo-2-methylpropanoyl chloride in dichloromethane, catalyzed by pyridine to form the corresponding amide. Subsequent hydrolysis under basic conditions (30% NaOH) yields the secondary alcohol, which is oxidized to the ketone using Jones reagent.

Acetylation of the Tertiary Alcohol

The hydroxyl group on the 2-methyl-1-oxopropan-2-yl intermediate is acetylated using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) . Reaction conditions (20–25°C, 12 hours) afford the acetate ester with >95% conversion.

Key Data :

Route 2: Direct Coupling Using T3P

This route leverages 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) as a coupling agent to streamline synthesis:

- Imine Formation : 2-Chlorobenzaldehyde reacts with a primary amine (e.g., 2-aminoethanol) in 2-methyltetrahydrofuran (2-MeTHF) to form an imine.

- Thiazepane Cyclization : The imine undergoes cyclization with [1-(sulfanylmethyl)cyclopropyl]acetic acid in the presence of T3P and pyridine, forming the thiazepane ring.

- Ketone-Ester Installation : The tertiary alcohol intermediate is generated via aldol condensation with methyl vinyl ketone, followed by acetylation using acetoxyacetyl chloride.

Advantages :

Route 3: Bromination and Phase-Transfer Catalysis

Adapted from firocoxib synthesis, this method emphasizes bromination and phase-transfer catalysis :

- Bromination of Propanone Precursor : 2-Methylpropan-1-one is brominated using molecular bromine in dichloromethane at 30°C, yielding 2-bromo-2-methylpropan-1-one.

- Thiazepane Alkylation : The brominated ketone reacts with 7-(2-chlorophenyl)-1,4-thiazepane in the presence of Aliquat® 336 (phase-transfer catalyst) and 30% NaOH, forming the tertiary alcohol.

- Esterification : Acetylation with acetyl chloride in pyridine completes the synthesis.

Key Optimization :

Comparative Analysis of Synthetic Methods

Insights :

Purification and Characterization

Purification Techniques

- Solvent Extraction : Dichloromethane/water partitioning removes unreacted starting materials.

- pH-Controlled Crystallization : Adjusting suspension pH to 7.2–7.5 with saturated NaHCO₃ precipitates the product.

- Chromatography : Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The acetate ester can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Alcohols.

Scientific Research Applications

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The thiazepane ring and chlorophenyl group are believed to play a crucial role in its bioactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on shared motifs:

Key Observations :

- Heterocyclic Core: The 1,4-thiazepane in the target compound offers greater conformational flexibility than the rigid 1,4-benzodiazepine (Methylclonazepam) or fused thienopyridine (Clopidogrel intermediate). This flexibility may influence binding kinetics and metabolic stability.

- Substituents : The acetate group in the target compound enhances solubility compared to the nitro group in Methylclonazepam, which contributes to its high lipophilicity.

Physicochemical and Pharmacokinetic Properties

Computational tools like Multiwfn can predict properties such as logP (lipophilicity), polar surface area, and hydrogen-bonding capacity. For example:

- logP : The acetate group likely reduces logP relative to Methylclonazepam (experimental logP ~2.5), favoring better aqueous solubility.

- Hydrogen Bonding : The tertiary amine and ester groups in the target compound may engage in hydrogen bonding, similar to the interactions observed in Clopidogrel’s ester moiety .

Pharmacological Activity

- Methylclonazepam : A benzodiazepine derivative acting as a GABAA receptor agonist, used for anxiolytic or anticonvulsant purposes. The nitro group is critical for binding.

- Clopidogrel Intermediate : A precursor to the antiplatelet drug Clopidogrel, which inhibits the P2Y12 receptor. The thienopyridine core and ester group are essential for prodrug activation.

- The acetate may act as a prodrug moiety, as seen in other ester-containing pharmaceuticals.

Biological Activity

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following IUPAC name and molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methyl-1-oxopropan-2-yl acetate |

| Molecular Formula | C17H22ClN2O3S |

| Molecular Weight | 362.88 g/mol |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiazepane Ring : This can be achieved by reacting 2-chlorophenylamine with a suitable thioamide under acidic conditions.

- Formation of the Acetate Ester : The thiazepane intermediate is then reacted with 2-methyl-1-oxopropan-2-yl acetate in the presence of a base to yield the final product.

Optimizing these reaction conditions can enhance yield and purity, often utilizing advanced techniques such as chromatography for purification .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit or modulate the activity of certain enzymes due to the presence of the thiazepane ring and chlorophenyl group, which can enhance binding affinity through hydrophobic interactions .

- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways. This interaction could lead to therapeutic effects in conditions where these pathways are dysregulated.

Biological Activity

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory activities by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds within the thiazepane class:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.